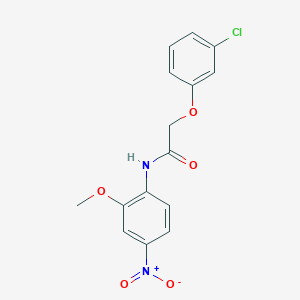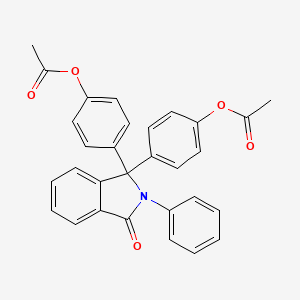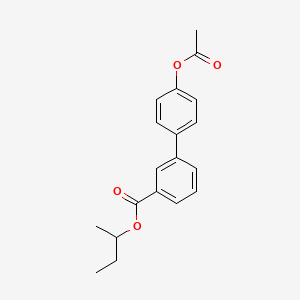![molecular formula C8H18KN3O4S B4899806 potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate](/img/structure/B4899806.png)
potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate
Vue d'ensemble
Description
Potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate, also known as PMSF, is an irreversible inhibitor of serine proteases. It is widely used in scientific research as a tool to study protease function and inhibition.
Mécanisme D'action
Potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction forms a covalent bond between this compound and the serine residue, effectively blocking the protease activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting serine proteases, this compound has been shown to inhibit other enzymes, including lipases and esterases. This compound has also been shown to affect the activity of ion channels and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other proteases. However, this compound is irreversible, which can limit its use in certain experiments. Additionally, this compound can react with other nucleophiles, such as cysteine residues, which can lead to non-specific inhibition.
Orientations Futures
There are several future directions for research involving potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases involving serine proteases, such as cancer and inflammation. Additionally, this compound could be used in the study of the role of serine proteases in neurological disorders, such as Alzheimer's disease.
Applications De Recherche Scientifique
Potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate is commonly used in scientific research to study the function and inhibition of serine proteases. It has been used in a variety of fields, including biochemistry, molecular biology, and pharmacology. This compound is often used as a positive control in protease assays to test the effectiveness of other inhibitors.
Propriétés
IUPAC Name |
potassium;N-(2-hydroxy-3-piperazin-1-ylpropyl)-N-methylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O4S.K/c1-10(16(13,14)15)6-8(12)7-11-4-2-9-3-5-11;/h8-9,12H,2-7H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWXZGGKOIXHMG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCNCC1)O)S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18KN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)


![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4899774.png)


![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)
